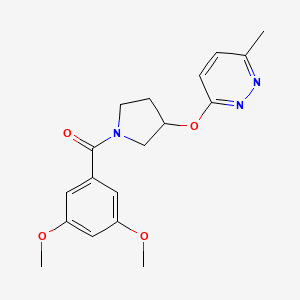
(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its complex chemical structure and diverse applications. It contains phenyl, pyridazine, and pyrrolidine moieties, which contribute to its unique chemical behavior and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally follows a multi-step synthetic process:
Step 1: : Formation of the 3,5-Dimethoxyphenyl Intermediate : This can be achieved through electrophilic aromatic substitution reactions, often involving methoxybenzene derivatives.
Step 2: : Preparation of the Pyridazine Moiety : The 6-methylpyridazine structure is synthesized separately, typically through cyclization reactions involving hydrazine derivatives.
Step 3: : Coupling of the Pyrrolidine Ring : This ring is synthesized and then attached to the phenyl intermediate via nucleophilic substitution or related coupling reactions.
Step 4: : Final Assembly : The assembled fragments are joined under specific conditions, often requiring the use of strong bases, catalysts, or high temperatures to ensure the formation of the desired methanone linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for yield and purity. Large-scale methods may involve:
Continuous flow reactors to ensure consistent reaction conditions.
High-pressure or microwave-assisted synthesis to accelerate reaction times.
The use of specialized catalysts to improve selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound may undergo oxidation at various positions depending on the oxidizing agent used.
Reduction: : Selective reduction can target specific functional groups like the methanone.
Substitution: : Electrophilic or nucleophilic substitution can modify the phenyl, pyridazine, or pyrrolidine rings.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure.
Substitution: : Using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation.
Oxidative and reductive products.
Substituted derivatives with altered functional groups, potentially leading to new compounds with unique properties.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and as a model compound in mechanistic organic chemistry.
Investigated for potential therapeutic properties.
Can act as a ligand in biochemical assays, targeting specific enzymes or receptors.
Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone depends on its application. Common mechanisms include:
Biochemical Pathways: : Interaction with enzymes or receptors, influencing biochemical pathways.
Molecular Targets: : Specific binding to proteins or nucleic acids, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds:
(3,5-Dimethoxyphenyl)(3-((4-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Similar in structure but with different substitution on the pyridazine ring.
(3,5-Dimethoxyphenyl)(3-((6-methylpyrazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Contains pyrazine instead of pyridazine, leading to different chemical properties.
(3,5-Dimethoxyphenyl)(3-((6-ethylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: : Substitution with an ethyl group on the pyridazine ring.
Uniqueness: (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of methoxy groups on the phenyl ring, along with the specific 6-methyl substitution on the pyridazine. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-5-17(20-19-12)25-14-6-7-21(11-14)18(22)13-8-15(23-2)10-16(9-13)24-3/h4-5,8-10,14H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLAWZYBGXEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
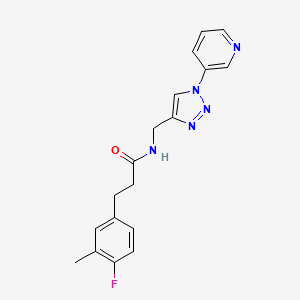
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)
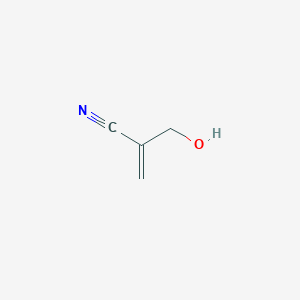
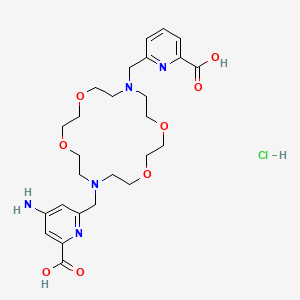
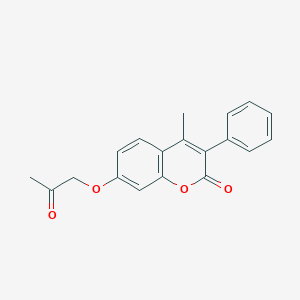
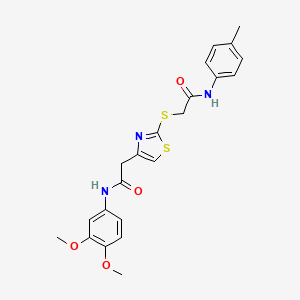

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)
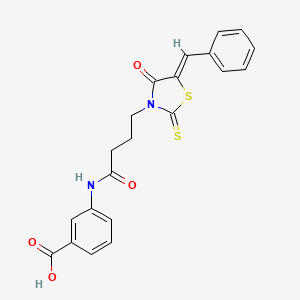
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
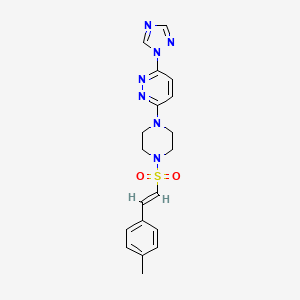
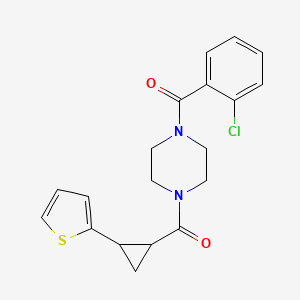
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)
